4,6-Dimethoxypyridazin-3-amine
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Overview
Description
4,6-Dimethoxypyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two methoxy groups at positions 4 and 6, and an amino group at position 3. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxypyridazin-3-amine typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents that minimize environmental impact is also considered.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxypyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
4,6-Dimethoxypyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxypyridazin-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4,6-Dimethoxypyridazin-3-amine can be compared with other similar compounds such as:
Pyridazine: The parent compound with no substituents.
Pyrimidine: A similar six-membered ring with nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness
This compound is unique due to the presence of methoxy groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
4,6-dimethoxypyridazin-3-amine |
InChI |
InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)8-9-6(4)7/h3H,1-2H3,(H2,7,9) |
InChI Key |
ZRLRIWOGNHFUOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN=C1N)OC |
Origin of Product |
United States |
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